1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano(3,2-e)indole
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Overview
Description
CP-132,484 is a tryptamine derivative that acts as a potent and selective agonist for the 5-HT2 family of serotonin receptors. It has reasonable selectivity for the 5-HT2A and 5-HT2C subtypes over 5-HT2B, but is only slightly selective for 5-HT2A over 5-HT2C . This compound and several related analogues have been shown to have ocular hypotensive activity in animal models, suggesting they may be useful for the treatment of glaucoma .
Preparation Methods
The synthetic routes and reaction conditions for CP-132,484 involve the preparation of 1-(2-aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole the synthesis typically involves the formation of the pyranoindole structure through a series of organic reactions, including cyclization and amination steps .
Chemical Reactions Analysis
CP-132,484 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CP-132,484 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the structure-activity relationship of tryptamine derivatives.
Biology: It is used to investigate the role of serotonin receptors in various biological processes.
Industry: It is used in the development of new pharmaceuticals targeting serotonin receptors.
Mechanism of Action
CP-132,484 exerts its effects by acting as an agonist for the 5-HT2 family of serotonin receptors. It binds to these receptors and activates them, leading to various downstream effects. The molecular targets and pathways involved include the activation of G-protein coupled receptors, which in turn activate intracellular signaling pathways such as the phosphoinositide pathway .
Comparison with Similar Compounds
CP-132,484 is similar to other tryptamine derivatives, such as:
- AL-37350A
- AL-38022A
- 1-Methylpsilocin
- 4,5-DHP-DMT
Compared to these compounds, CP-132,484 is unique in its specific selectivity for the 5-HT2A and 5-HT2C subtypes over 5-HT2B, making it particularly useful for studying the role of these receptors in various biological processes .
Properties
CAS No. |
143508-76-3 |
---|---|
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
2-(3-methyl-8,9-dihydro-7H-pyrano[3,2-e]indol-1-yl)ethanamine |
InChI |
InChI=1S/C14H18N2O/c1-16-9-10(6-7-15)14-11-3-2-8-17-13(11)5-4-12(14)16/h4-5,9H,2-3,6-8,15H2,1H3 |
InChI Key |
CCGPJPFGXFZHAJ-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=C1C=CC3=C2CCCO3)CCN |
Canonical SMILES |
CN1C=C(C2=C1C=CC3=C2CCCO3)CCN |
143508-76-3 | |
Synonyms |
1-(2-aminoethyl)-3-methyl-8,9-dihydropyrano(3,2-e)indole CP 132484 CP-132,484 CP-132484 CP132484 |
Origin of Product |
United States |
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